Gelomulide A
CAS No.: 122537-59-1
Cat. No.: VC0211231
Molecular Formula: C22H30O5
Molecular Weight: 374.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 122537-59-1 |
|---|---|
| Molecular Formula | C22H30O5 |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate |
| Standard InChI | InChI=1S/C22H30O5/c1-11-17-13(26-19(11)24)10-15-21(5)8-7-16(25-12(2)23)20(3,4)14(21)6-9-22(15)18(17)27-22/h13-16,18H,6-10H2,1-5H3/t13-,14-,15+,16+,18-,21-,22+/m1/s1 |
| SMILES | CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O |
| Canonical SMILES | CC1=C2C(CC3C4(CCC(C(C4CCC35C2O5)(C)C)OC(=O)C)C)OC1=O |
| Appearance | Powder |
Introduction
Chemical Structure and Identification
Gelomulide A is a naturally occurring diterpene lactone with a complex pentacyclic structure. The compound possesses a distinct structural framework characterized by a γ-lactone ring system integrated into a modified abietane skeleton.
Basic Identification Parameters
Gelomulide A is identified through several standard chemical identifiers and parameters as outlined below:
| Parameter | Value |
|---|---|
| PubChem CID | 14286064 |
| CAS Number | 122537-59-1 |
| Molecular Formula | C₂₂H₃₀O₅ |
| Molecular Weight | 374.5 g/mol |
| IUPAC Name | [(1S,3R,8R,10S,11R,14S,16S)-5,11,15,15-tetramethyl-6-oxo-2,7-dioxapentacyclo[8.8.0.01,3.04,8.011,16]octadec-4-en-14-yl] acetate |
The compound features seven stereogenic centers, contributing to its complex three-dimensional structure, which has been elucidated through advanced spectroscopic techniques including NMR and X-ray crystallography .
Structural Characteristics
Gelomulide A belongs to the abietane class of diterpenoids, with specific modifications that distinguish it from other members of this group. Its structure includes:
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A pentacyclic framework with a 5,11,15,15-tetramethyl substitution pattern
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A γ-lactone ring (16,12-olide system)
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An acetate ester group at the C-14 position
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A double bond at the C-4 position
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Multiple stereogenic centers contributing to its complex three-dimensional arrangement
This unique structure contributes to both its chemical properties and biological activities.
Physical and Chemical Properties
Understanding the physical and chemical properties of Gelomulide A is essential for both research applications and potential therapeutic development. The compound demonstrates several distinctive properties that influence its behavior in biological systems.
Physical Properties
Chemical Characteristics
Gelomulide A features several functional groups that influence its chemical behavior:
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The presence of a lactone ring system contributes to its stability under physiological conditions
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The acetate ester group serves as a potential site for enzymatic hydrolysis
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The compound contains no hydrogen bond donors but five hydrogen bond acceptors, influencing its solubility profile and potential for molecular interactions
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Its moderate lipophilicity (XLogP3-AA = 2.9) suggests a balanced distribution between aqueous and lipid environments
These properties significantly influence the compound's pharmacokinetic behavior and potential biological activities.
Natural Sources and Isolation
Botanical Sources
Gelomulide A has been primarily isolated from plants belonging to the genus Suregada (family Euphorbiaceae). The primary reported source is Suregada multiflora A. Juss. (synonymous with Gelonium multiflorum), a medicinal plant traditionally used for treating hepatic disorders and gum diseases .
The compound is distributed in various plant tissues, with significant concentrations reported in:
Isolation and Purification Techniques
The isolation of Gelomulide A typically involves:
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Collection and preparation of plant material (primarily bark or leaves)
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Extraction using dichloromethane-methanol (1:1) mixtures
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Fractionation through bioassay-guided approaches
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Purification using chromatographic techniques including column chromatography and preparative HPLC
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Structural elucidation through spectroscopic methods, particularly NMR analyses
These isolation procedures yield relatively small quantities of pure Gelomulide A, which has implications for its commercial availability and research applications.
Related Compounds and Structure-Activity Relationships
Other Gelomulides
Gelomulide A is part of a broader family of diterpene lactones isolated from Suregada species. Other members of this family include:
These related compounds share the core diterpene lactone structure but differ in their substitution patterns and stereochemical configurations, which potentially influences their biological activities.
Novel Diterpene Lactones from Suregada multiflora
Research has identified additional diterpene lactones from Suregada multiflora, including suregadolides A and B, which possess a novel skeleton containing a cyclopropane ring bridging C-3 and C-4 of the abietane skeleton . These compounds represent important structural variations within this class of natural products and provide insights into the biosynthetic capabilities of Suregada species.
Biotransformation Studies
Biotransformation studies involving related gelomulides provide insights into potential metabolic pathways that might also apply to Gelomulide A. Fermentation of Gelomulide F with Saccharomyces cerevisiae transformed it to Gelomulide D and E, while treatment with 2N KOH yielded Gelomulide D .
Similarly, microbial transformation of Gelomulide G with Aspergillus niger produced two new metabolites: 3β,6β-diacetoxy-8β,14β-dihydroxyabiet-13(15)-en-16,12-olide and 3β,6β-diacetoxy-14β-hydroxyabieta-8(9),13(15)-dien-16,12-olide .
These biotransformation studies highlight the potential for enzymatic modifications of the gelomulide skeleton, which could influence both pharmacokinetic properties and biological activities of these compounds.
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